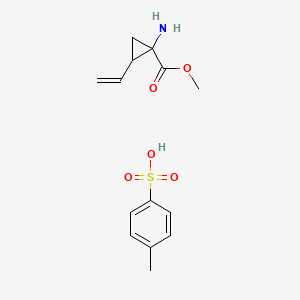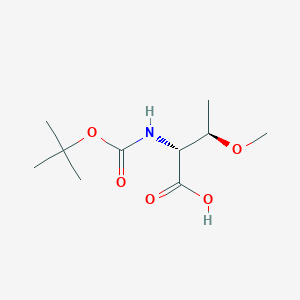
Boc-allo-O-methyl-D-Thr
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-allo-O-methyl-D-Thr, also known as tert-butyloxycarbonyl-allo-O-methyl-D-threonine, is a derivative of the amino acid threonine. It is commonly used in peptide synthesis as a protected amino acid. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the amino group, while the O-methyl group protects the hydroxyl group. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of deprotection.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-allo-O-methyl-D-Thr typically involves the protection of the amino and hydroxyl groups of threonine. The process begins with the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The hydroxyl group is then methylated using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3). The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures to ensure complete protection and methylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The reagents are added in a controlled manner, and the reaction is monitored using analytical techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-allo-O-methyl-D-Thr undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution: The O-methyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the presence of protecting groups.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Deprotection: Free amino acid (allo-O-methyl-D-threonine).
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the compound, respectively.
Applications De Recherche Scientifique
Boc-allo-O-methyl-D-Thr is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the development of peptide-based drugs and therapeutic agents.
Biological Studies: Used in studies involving protein-protein interactions and enzyme-substrate interactions.
Industrial Applications: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Boc-allo-O-methyl-D-Thr primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during peptide bond formation. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the synthesis of complex peptides and proteins. The O-methyl group protects the hydroxyl group, preventing side reactions and ensuring the integrity of the peptide chain.
Comparaison Avec Des Composés Similaires
Boc-allo-O-methyl-D-Thr can be compared with other protected amino acids such as:
Boc-D-Thr: Similar in structure but lacks the O-methyl group, making it less protected.
Fmoc-allo-O-methyl-D-Thr: Uses the fluorenylmethyloxycarbonyl (Fmoc) group instead of the Boc group, offering different deprotection conditions.
Cbz-allo-O-methyl-D-Thr: Uses the carbobenzoxy (Cbz) group for protection, which requires different deprotection reagents.
The uniqueness of this compound lies in its dual protection, which provides stability during peptide synthesis and allows for selective deprotection under mild conditions.
Propriétés
Numéro CAS |
544480-17-3 |
|---|---|
Formule moléculaire |
C10H19NO5 |
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
(2R,3R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C10H19NO5/c1-6(15-5)7(8(12)13)11-9(14)16-10(2,3)4/h6-7H,1-5H3,(H,11,14)(H,12,13)/t6-,7-/m1/s1 |
Clé InChI |
VWSUOKFUIPMDDX-RNFRBKRXSA-N |
SMILES isomérique |
C[C@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)OC |
SMILES canonique |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



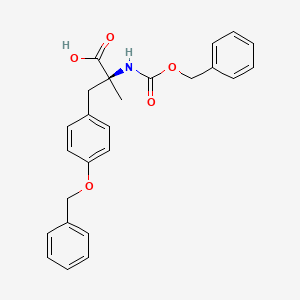
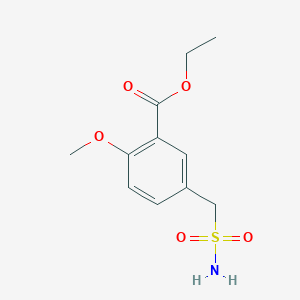

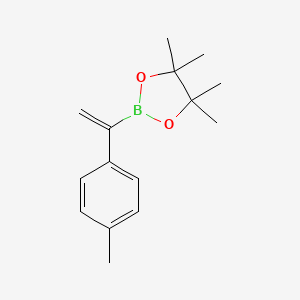
![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate,2,2,2-trifluoroacetic acid](/img/structure/B13402000.png)
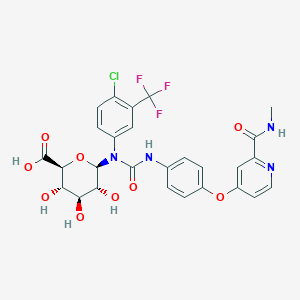
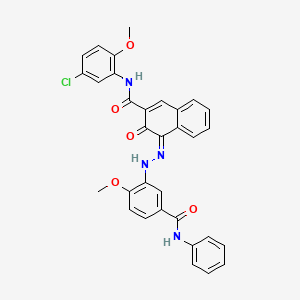
![6-hydroxy-5-[(E)-(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13402025.png)
![7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B13402027.png)
![2,2',7,7'-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[fluorene]](/img/structure/B13402029.png)

![disodium;[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] phosphate](/img/structure/B13402046.png)
